![molecular formula ¹³C₆H₆Cl₂N₂O₄S₂ B1146805 Diclofenamide-13C6 CAS No. 1391054-76-4](/img/structure/B1146805.png)
Diclofenamide-13C6
Overview
Description
Diclofenac-13C6 is a labeled analog of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac is known for its potent anti-inflammatory and analgesic properties. The addition of the 13C6 label allows for the tracing of the drug through metabolic and environmental pathways, aiding in studies of its pharmacokinetics and environmental impact.
Synthesis Analysis
The synthesis of Diclofenac and its analogs involves several chemical reactions, including acid-catalyzed cyclization and desulfurization processes. A specific method described the preparation of Diclofenac by acid-catalyzed cyclization of N-(2, 6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or α-chloro-N-(2, 6-dichlorophenyl)-α-(methylthio) acetanilide, followed by desulfurization and hydrolysis to yield the final product (Tamura et al., 1984).
Molecular Structure Analysis
The molecular structure of Diclofenac features two aromatic rings twisted in relation to each other, a design principle thought to contribute to its high activity and tolerability. The presence of chlorine atoms on the phenyl ring induces a significant twist in the molecule, affecting its interaction with biological targets (Sallmann, 1986).
Chemical Reactions and Properties
Diclofenac's chemical reactions primarily involve its metabolism by cytochrome P450 enzymes, leading to hydroxylation. The structure of Diclofenac bound in the active site of a rabbit microsomal cytochrome P450 enzyme highlights the drug's interaction with the enzyme, showing how its dichlorophenyl moiety faces the heme Fe, indicating an induced fit model of substrate binding (Wester et al., 2003).
Physical Properties Analysis
The solubility of Diclofenac in water has been a subject of study due to its implications for bioavailability and environmental impact. Investigations into various solid forms of Diclofenac, including anhydrous and hydrated salts, reveal consistent intrinsic solubility values, aiding in understanding its behavior in biological and aqueous systems (Llinàs et al., 2007).
Chemical Properties Analysis
Diclofenac's interaction with environmental and biological systems has been extensively studied, focusing on its degradation and the formation of metabolites. Advanced oxidation processes, such as ozonation and H2O2/UV treatments, have been explored for the degradation of Diclofenac in water, demonstrating its conversion into various hydroxylated intermediates before complete mineralization (Vogna et al., 2004).
Scientific Research Applications
Environmental Occurrence and Toxicity
Diclofenac (DCF), including its variants like Diclofenamide-13C6, is widely recognized for its environmental presence and potential toxicity. It's known as an emerging environmental contaminant due to its frequent occurrence in freshwater environments and potential harmful effects on aquatic organisms. While typical environmental concentrations may not be toxic, chronic exposure can lead to severe effects. Research highlights the need for improved methods to assess the fate and toxicological effects of DCF and its metabolites, considering their interaction with other contaminants (Lonappan et al., 2016).
Analytical Methods for Diclofenac Detection
Innovative methods for quantifying Diclofenac in pharmaceutical samples have been developed. For instance, carbon black and ionic liquid matrix-modified electrodes have shown high recovery and sensitivity in detecting Diclofenac in various samples, indicating the potential for these methods in pharmaceutical analysis (da Cunha et al., 2019).
Fate in Wastewater Treatment
The occurrence and fate of Diclofenac in wastewater treatment processes have been a significant focus, given its common detection in waste waters and effluents. Studies suggest that Diclofenac is poorly biodegradable in conventional wastewater treatment, with only a minor portion being adsorbed to sludge. This has led to investigations into enhancing its elimination during biological wastewater treatment, highlighting the importance of understanding the roles of sorption and biotransformation mechanisms (Vieno & Sillanpää, 2014).
Degradation Techniques
Advanced oxidation processes like ozonation and sonolysis have been studied for the removal of Diclofenac from water matrices. These studies are crucial in addressing the persistence of such compounds in the environment and developing effective removal strategies (Naddeo et al., 2009).
Ecological and Biological Effects
Research has also delved into the ecological and biological effects of Diclofenac. For example, the influence of climate change factors on the response of clam species to Diclofenac has been studied, revealing species-dependent responses and highlighting the complexity of ecological impacts under changing environmental conditions (Costa et al., 2019).
Pharmaceutical Applications
In pharmaceutical research, studies like the development of photoelectrochemical sensors for detecting Diclofenac point to ongoing efforts to improve drug monitoring and safety (He et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQPMPFPNINLKP-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenamide-13C6 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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